molecular formula C14H17N3OS2 B13802041 N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No.: B13802041
M. Wt: 307.4 g/mol
InChI Key: SGAZXCMOPCSECL-UHFFFAOYSA-N
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Description

ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]-: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group attached to an acetamide moiety, along with a thieno[2,3-d]pyrimidine ring system substituted with trimethyl groups. The presence of sulfur in the thioether linkage adds to its chemical diversity.

Properties

Molecular Formula

C14H17N3OS2

Molecular Weight

307.4 g/mol

IUPAC Name

N-cyclopropyl-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C14H17N3OS2/c1-7-8(2)20-14-12(7)13(15-9(3)16-14)19-6-11(18)17-10-4-5-10/h10H,4-6H2,1-3H3,(H,17,18)

InChI Key

SGAZXCMOPCSECL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3CC3)C

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core This core can be synthesized through the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thieno[2,3-d]pyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and acetamide analogs. Compared to these compounds, ACETAMIDE,N-CYCLOPROPYL-2-[(2,5,6-TRIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL)THIO]- stands out due to its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity .

Biological Activity

N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

This compound can be represented by the chemical formula C16H23N3OS2C_{16}H_{23}N_3OS_2. The thieno[2,3-d]pyrimidine core structure is significant for its biological properties, as it relates to various pharmacological activities.

The compound exhibits its biological activity primarily through inhibition of tropomyosin-related kinases (Trk), which are implicated in pain sensation and tumor cell growth. Inhibitors targeting Trk pathways have shown promise in treating conditions such as cancer and chronic pain syndromes. The thieno[2,3-d]pyrimidine derivatives are recognized for their ability to modulate signaling pathways critical for cellular proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that thieno[2,3-d]pyrimidine derivatives possess significant anticancer properties. For instance:

  • In vitro Studies : A series of synthesized thieno[2,3-d]pyrimidine derivatives were evaluated against various cancer cell lines. One study reported that compounds with the thieno[2,3-d]pyrimidine structure exhibited cytotoxic effects against MDA-MB-231 breast cancer cells with IC50 values as low as 27.6 μM .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the substituents on the pyrimidine ring can enhance or diminish biological activity. Electron-withdrawing groups tend to increase potency against tumor cells .
CompoundCell LineIC50 (µM)Notes
Compound IMDA-MB-23127.6Strongest cytotoxic activity
Compound IIMDA-MB-23129.3Enhanced activity with electron-withdrawing group

Other Pharmacological Activities

Beyond anticancer properties, thieno[2,3-d]pyrimidine derivatives have been explored for their potential in treating other conditions:

  • Antidiabetic Effects : Some derivatives have shown promise in modulating glucose metabolism .
  • Anti-inflammatory Activity : Compounds derived from this scaffold have been assessed for their ability to reduce inflammation markers in various models .

Case Studies

  • Triple-Negative Breast Cancer : A study synthesized several thieno[2,3-d]pyrimidine derivatives and evaluated their effects on triple-negative breast cancer cells. The most potent compounds showed inhibitory activity ranging from 43% to 87% against tumor cell proliferation .
  • Pain Management : Inhibitors targeting Trk pathways have been studied for their analgesic properties. N-Cyclopropyl derivatives specifically were noted to reduce pain responses in preclinical models .

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